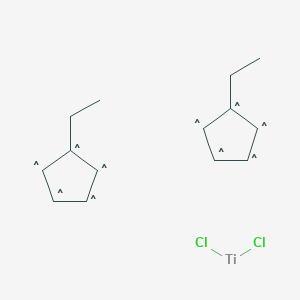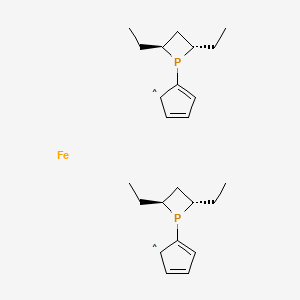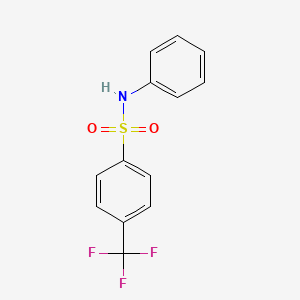
N-phenyl-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H10F3NO2S . It has a molecular weight of 301.29 g/mol . The compound is also known by other names such as “N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide” and has a PubChem CID of 956508 .
Molecular Structure Analysis
The compound has a complex structure with 20 heavy atoms . Its InChI representation isInChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H . The compound’s canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F . Physical and Chemical Properties Analysis
“this compound” has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 54.6 Ų . Its exact mass and monoisotopic mass are both 301.03843422 g/mol .Scientific Research Applications
Degradation and Stability
Nitisinone, a related compound, initially synthesized as a triketone herbicide, has shifted its primary use to the medical treatment of hepatorenal tyrosinemia due to its unsatisfactory herbicidal properties and environmental impact. Research has focused on its medical applications, with limited exploration of its stability and degradation pathways. A study using LC-MS/MS aimed to determine the stability of NTBC under various conditions, revealing that its stability increases with the pH of the solution. At a pH similar to gastric juice, two stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), enhancing our understanding of NTBC's properties and its medical application implications (Barchańska et al., 2019).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) has been extensively studied, leading to the identification of various kinetics, mechanisms, and by-products. These insights are crucial for enhancing the degradation efficiency of compounds like N-Phenyl-4-(trifluoromethyl)benzenesulfonamide in environmental settings. Notably, the identified by-products, such as hydroquinone and 1,4-benzoquinone, underline the biotoxicity and environmental impact of these degradation processes. This research contributes to our understanding of managing pharmaceutical and chemical pollutants in the environment (Qutob et al., 2022).
Synthetic Versatility
The N-phenylpiperazine subunit, a versatile scaffold in medicinal chemistry, demonstrates the synthetic utility of related structures to this compound. While primarily associated with CNS disorders treatments, the diverse applications suggested by patent research indicate potential for broadening the research and application fields of similar compounds. This versatility highlights the potential for developing new therapeutic agents across various medical fields, underscoring the importance of exploring synthetic modifications and applications of such compounds (Maia et al., 2012).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) showcase the importance of simple structures in developing advanced materials and applications, including nanotechnology and biomedical fields. The self-assembly and multivalent nature of BTAs, akin to the structural principles that might be applied in derivatives of this compound, underline the potential of simple chemical structures in complex applications. This area of research exemplifies how foundational chemical properties can be leveraged for diverse and impactful scientific advancements (Cantekin et al., 2012).
Properties
IUPAC Name |
N-phenyl-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRHMAELYWDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

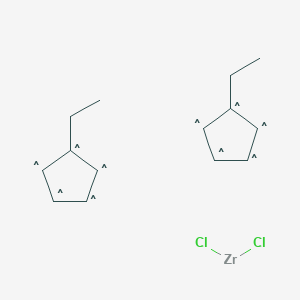
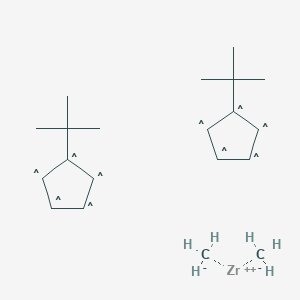


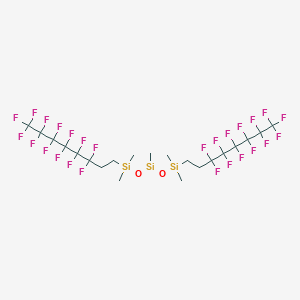
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B6357043.png)
